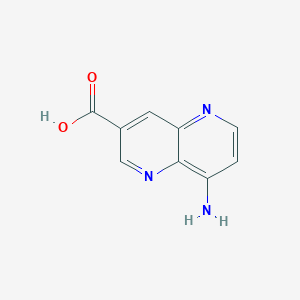

8-Amino-1,5-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings, which are nitrogen-containing heterocycles. The presence of an amino group at the 8th position and a carboxylic acid group at the 3rd position makes it a versatile molecule with significant potential in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,5-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method is the adaptation of the Skraup quinoline synthesis, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Another approach includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 8-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of N-alkyl or N-aryl substituted naphthyridines.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 8-amino-1,5-naphthyridine-3-carboxylic acid and its derivatives can be categorized into several therapeutic areas:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of naphthyridine derivatives. For instance, derivatives such as 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . The compound exhibits significant antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .

2. Anticancer Potential

Research indicates that this compound derivatives can inhibit cancer cell proliferation. Studies highlight their role in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . These compounds have shown promise in treating conditions like leukemia and solid tumors.

3. Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are noteworthy. They have been found to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis .

4. Neurological Applications

Emerging evidence suggests that these compounds may provide therapeutic benefits in neurological disorders. Their ability to cross the blood-brain barrier allows them to be explored for conditions like Alzheimer’s disease and multiple sclerosis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions that modify the naphthyridine scaffold to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that specific substitutions at various positions on the naphthyridine ring significantly influence the pharmacological profiles of these compounds.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 7 | Increases antibacterial potency |

| Amino group at position 8 | Enhances anticancer activity |

| Carboxylic acid at position 3 | Improves solubility and bioavailability |

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of synthesized naphthyridine derivatives against a panel of bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that specific derivatives induced apoptosis significantly more than control drugs. This highlights their potential for further development into effective anticancer therapies .

Case Study 3: Neurological Applications

Research focusing on the neuroprotective effects of these compounds showed promising results in animal models of Alzheimer’s disease, suggesting that they may mitigate cognitive decline by reducing amyloid-beta accumulation .

Mecanismo De Acción

The mechanism of action of 8-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential antimicrobial and anticancer effects . Additionally, the compound may interact with specific proteins, modulating their activity and influencing various biological pathways .

Comparación Con Compuestos Similares

1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.

1,7-Naphthyridine: Exhibits unique photophysical properties and applications in materials science.

Uniqueness: 8-Amino-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

8-Amino-1,5-naphthyridine-3-carboxylic acid is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, among other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of naphthyridine derivatives, including this compound. Research indicates that these compounds can enhance the efficacy of existing antibiotics through a synergistic effect. For instance, combinations of 1,8-naphthyridine derivatives with fluoroquinolones have shown significant reductions in minimum inhibitory concentrations (MICs) against multi-resistant strains of E. coli and S. aureus .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain | Effect |

|---|---|---|---|

| This compound | ≥1.024 | E. coli, S. aureus | Moderate activity |

| Combination with Ofloxacin | 4 | E. coli | Enhanced activity |

| Combination with Lomefloxacin | 2 | E. coli | Enhanced activity |

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been investigated. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has shown significant activity against murine P388 leukemia cells . The mechanism is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 15 | P388 Leukemia | Topoisomerase inhibition |

| Control (Doxorubicin) | 10 | P388 Leukemia | DNA intercalation |

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in clinical settings:

- Study on Multi-resistant Bacteria : A study evaluated the effect of combining this compound with standard antibiotics against multi-resistant strains. The results indicated a significant enhancement in antibacterial efficacy when used in conjunction with fluoroquinolones .

- Antitumor Efficacy : In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in murine models of leukemia compared to controls .

Propiedades

IUPAC Name |

8-amino-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGFQQJXJFIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.